molecular formula C8H9N3 B1601828 4-Methyl-1H-benzo[d]imidazol-2-amine CAS No. 171082-91-0

4-Methyl-1H-benzo[d]imidazol-2-amine

Cat. No. B1601828
M. Wt: 147.18 g/mol
InChI Key: JYYASXKOESRUKU-UHFFFAOYSA-N
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Description

“4-Methyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that falls under the category of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their therapeutic potential . Various synthetic routes have been explored for the synthesis of these compounds . For instance, one method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical reactions. They are known for their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Anticancer Research

4-Methyl-1H-benzo[d]imidazol-2-amine derivatives demonstrate potential in anticancer research. For instance, benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative, have shown promising activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014). Similarly, other studies have synthesized bis-benzimidazole derivatives with notable anticancer activities, following the Lipinski's rule of drug-likeness (Rashid, 2020).

Asymmetric Synthesis

4-Methyl-1H-benzo[d]imidazol-2-amine derivatives are also used in asymmetric synthesis. Primary amines derived from benzo[d]imidazole have been applied as organocatalysts in asymmetric aldol reactions, achieving up to 96% diastereoselectivity (Mohite et al., 2014).

Antimicrobial Research

In the field of antimicrobial research, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and tested for antibacterial and antifungal activities against various clinical isolates, showing promising results comparable to standard antibiotics (Reddy & Reddy, 2010).

Novel Synthetic Approaches

Research has also focused on novel synthetic approaches involving 4-Methyl-1H-benzo[d]imidazol-2-amine. For example, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method has been developed for synthesizing functionalized benzimidazoimidazoles (Veltri et al., 2018).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, derivatives of 4-Methyl-1H-benzo[d]imidazol-2-amine are investigated for various applications. For instance, DBU-promoted deaminative thiolation of 1H-benzo[d]imidazol-2-amines has been explored as a novel and environmentally friendly synthetic pathway (Zheng et al., 2022).

Polymerization and Material Science

In the area of polymerization and material science, (benzimidazolylmethyl)amino magnesium(ii) alkoxides derived from 4-Methyl-1H-benzo[d]imidazol-2-amine have been utilized in ring-opening polymerization reactions (Akpan et al., 2018).

Antiviral Research

Lastly, in antiviral research, benzo[d]imidazole-based heterocycles have been designed as broad-spectrum antiviral agents with promising inhibitory activities against viruses like HIV-1 and HCV (Eldebss et al., 2015).

Future Directions

Benzimidazole derivatives have shown promise in various therapeutic applications, and their development as potential drugs is a topic of ongoing research . The development of new synthetic routes and the exploration of their biological activities are areas of future research .

properties

IUPAC Name

4-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYASXKOESRUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565666
Record name 4-Methyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-benzo[d]imidazol-2-amine

CAS RN

171082-91-0
Record name 4-Methyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-1,3-benzodiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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